molecular formula C12H13Cl2NO2 B1466449 1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1491876-41-5

1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No. B1466449
CAS RN: 1491876-41-5
M. Wt: 274.14 g/mol
InChI Key: QQRFKYOOVSXQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid”, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to develop compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The dichlorophenyl group could potentially enhance the binding affinity to certain biological targets, making it a valuable moiety in designing selective drug candidates.

Pharmacokinetics: ADME/Tox Studies

The introduction of heteroatomic fragments like pyrrolidine can modify physicochemical parameters, which is crucial for optimizing the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of drug candidates . This compound’s unique structure may influence its pharmacokinetic properties, making it an interesting subject for ADME/Tox studies.

Neuropharmacology: Anticonvulsant Activity

Compounds with the pyrrolidine-2,5-dione ring have shown anticonvulsant activity. The non-aromatic substituent in position 3 of the pyrrolidine ring positively affects this activity . As such, the compound could be explored for its potential anticonvulsant properties, contributing to the development of new treatments for epilepsy and other seizure disorders.

Bioactive Compound Development: Target Selectivity

The pyrrolidine ring’s presence in bioactive molecules can lead to target selectivity, which is crucial for the development of new therapeutics with fewer side effects . The dichlorophenyl group of this compound may offer additional points of interaction with biological targets, enhancing selectivity and potency.

Structural Biology: Protein-Ligand Interactions

Stereochemistry plays a significant role in the binding mode of drug candidates to enantioselective proteins. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles due to varying binding modes . This compound could serve as a model to study protein-ligand interactions, aiding in the understanding of molecular recognition processes.

Future Directions

The future directions for “1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h3-5,9H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFKYOOVSXQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.